![molecular formula C38H68O5S B12542729 Methyl 30-[(4-methylbenzene-1-sulfonyl)oxy]triacontanoate CAS No. 142921-03-7](/img/structure/B12542729.png)
Methyl 30-[(4-methylbenzene-1-sulfonyl)oxy]triacontanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 30-[(4-methylbenzene-1-sulfonyl)oxy]triacontanoate is an organic compound that features a long-chain fatty acid esterified with a sulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 30-[(4-methylbenzene-1-sulfonyl)oxy]triacontanoate typically involves the esterification of triacontanoic acid with 4-methylbenzenesulfonyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. Common solvents used include dichloromethane or chloroform, and a base such as pyridine or triethylamine is often added to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the pure product .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 30-[(4-methylbenzene-1-sulfonyl)oxy]triacontanoate can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various sulfonate esters, while oxidation can produce sulfonic acids .
Applications De Recherche Scientifique
Methyl 30-[(4-methylbenzene-1-sulfonyl)oxy]triacontanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biological systems, including its interactions with cell membranes.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of Methyl 30-[(4-methylbenzene-1-sulfonyl)oxy]triacontanoate involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylbenzenesulfonyl Chloride: A precursor used in the synthesis of Methyl 30-[(4-methylbenzene-1-sulfonyl)oxy]triacontanoate.
Triacontanoic Acid: The fatty acid component of the compound.
4-Trifluoromethylbenzenesulfonyl Chloride: A similar sulfonyl chloride with a trifluoromethyl group instead of a methyl group.
Uniqueness
This compound is unique due to its combination of a long-chain fatty acid and a sulfonyl group. This structure imparts specific physical and chemical properties, making it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
142921-03-7 |
|---|---|
Formule moléculaire |
C38H68O5S |
Poids moléculaire |
637.0 g/mol |
Nom IUPAC |
methyl 30-(4-methylphenyl)sulfonyloxytriacontanoate |
InChI |
InChI=1S/C38H68O5S/c1-36-31-33-37(34-32-36)44(40,41)43-35-29-27-25-23-21-19-17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20-22-24-26-28-30-38(39)42-2/h31-34H,3-30,35H2,1-2H3 |
Clé InChI |
BTLFGAPIEFKSJR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


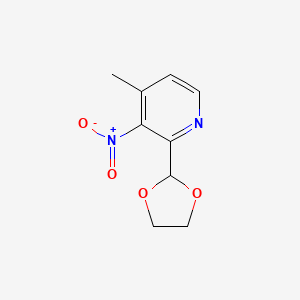
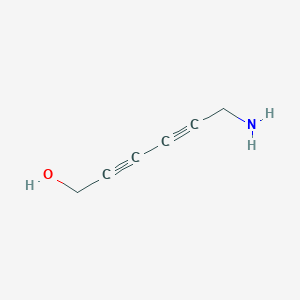
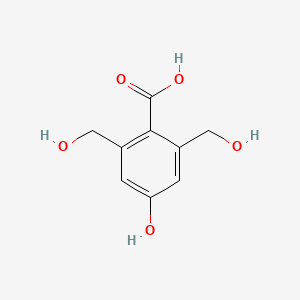

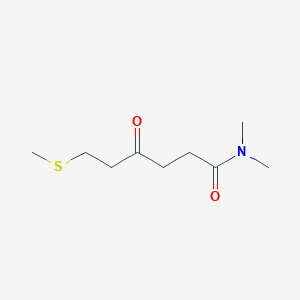
![Phosphinic acid, phenyl[[(phenylmethyl)amino]-3-pyridinylmethyl]-](/img/structure/B12542666.png)

![5-[(Benzyloxy)methyl]bicyclo[2.2.1]hept-2-ene](/img/structure/B12542675.png)
![1-Butanamine, 4-[(4-methoxyphenyl)methoxy]-](/img/structure/B12542686.png)
![(1H-Indazol-3-yl)(2-{[(quinolin-6-yl)methyl]amino}phenyl)methanone](/img/structure/B12542692.png)
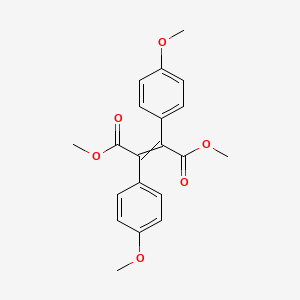
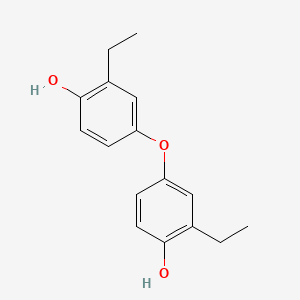

![3-[[4-(2-amino-1-methylbenzimidazol-4-yl)oxy-3,5-dimethoxybenzoyl]amino]-2-(phenylmethoxycarbonylamino)propanoic acid](/img/structure/B12542710.png)
